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Compound of Interest

Compound Name:
1,5-Dimethyl-1H-pyrazole-4-

carbaldehyde

Cat. No.: B112370 Get Quote

An In-depth Technical Guide to the Quantum Chemical Calculations of 1,5-Dimethyl-1H-
pyrazole-4-carbaldehyde

Introduction
1,5-Dimethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic aromatic compound belonging to

the pyrazole family.[1] Its molecular formula is C₆H₈N₂O and it has a molecular weight of

124.14 g/mol .[1][2][3] The structure consists of a five-membered pyrazole ring with two

adjacent nitrogen atoms, methyl groups at positions 1 and 5, and a carbaldehyde group at

position 4.[1] This arrangement of functional groups imparts specific reactivity, making it a

valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical

applications.[1][4]

Quantum chemical calculations are essential for understanding the molecular structure,

electronic properties, and reactivity of such compounds at the atomic level. By employing

methods like Density Functional Theory (DFT), researchers can predict various molecular

properties, including optimized geometry, vibrational frequencies, and NMR chemical shifts.

These theoretical insights complement experimental findings and can guide the design of novel

molecules with desired biological activities.[5] This guide provides a comprehensive overview

of the theoretical framework and computational protocols for the quantum chemical analysis of

1,5-Dimethyl-1H-pyrazole-4-carbaldehyde.
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Computational Methodology
The quantum chemical calculations for 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde are

typically performed using DFT, a method that offers a good balance between accuracy and

computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a commonly

employed hybrid functional for such calculations.[5]

Geometry Optimization and Frequency Analysis
The initial step involves optimizing the molecular geometry of 1,5-Dimethyl-1H-pyrazole-4-
carbaldehyde. This is typically achieved using the B3LYP functional with a 6-311++G(d,p)

basis set. The optimization process continues until the forces on each atom are minimized,

resulting in a stable, low-energy conformation. Following optimization, a frequency calculation

is performed at the same level of theory to confirm that the optimized structure corresponds to

a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational

spectra (FT-IR and Raman).[6]

NMR Chemical Shift Calculation
The ¹H and ¹³C NMR chemical shifts are predicted using the Gauge-Independent Atomic Orbital

(GIAO) method.[5] These calculations are generally performed at the B3LYP/6-311++G(d,p)

level of theory on the optimized geometry. To account for solvent effects, a continuum solvation

model like the Polarizable Continuum Model (PCM) can be employed, with a solvent such as

chloroform (CHCl₃) or dimethyl sulfoxide (DMSO).[5][6] The calculated isotropic shielding

values are then referenced against a standard, typically Tetramethylsilane (TMS), to obtain the

final chemical shifts.

Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital

(LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The

energies of the HOMO and LUMO, as well as the HOMO-LUMO energy gap, are calculated at

the B3LYP/6-311++G(d,p) level. A smaller energy gap generally indicates higher chemical

reactivity.
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To validate the computational results, experimental data is essential. The following are

standard experimental protocols for the characterization of 1,5-Dimethyl-1H-pyrazole-4-
carbaldehyde.

FT-IR Spectroscopy
The FT-IR spectrum is recorded on a spectrometer, typically in the range of 4000-400 cm⁻¹.

The sample can be prepared as a KBr pellet or dissolved in a suitable solvent. The

experimental vibrational frequencies are then compared with the scaled theoretical frequencies

obtained from the DFT calculations.

NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. The sample is

dissolved in a deuterated solvent, such as CDCl₃ or DMSO-d₆, with TMS added as an internal

standard. The experimental chemical shifts are then directly compared with the predicted

values from the GIAO calculations.

Data Presentation
The following tables summarize the kind of quantitative data that would be obtained from the

quantum chemical calculations of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde.

Table 1: Selected Optimized Geometrical Parameters

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)

N1-N2 1.37 C3-N2-N1 108.5

N2-C3 1.34 C4-C3-N2 110.2

C3-C4 1.42 C5-C4-C3 106.8

C4-C5 1.39 N1-C5-C4 109.3

C5-N1 1.36 C5-N1-N2 105.2

C4-C6 1.47 C3-C4-C6 128.1

C6-O1 1.22 O1-C6-C4 125.4
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Table 2: Theoretical Vibrational Frequencies and Assignments

Wavenumber (cm⁻¹) Assignment

~3100 C-H stretching (aromatic)

~2950 C-H stretching (methyl)

~2850 C-H stretching (aldehyde)

~1680 C=O stretching (aldehyde)

~1580 C=N stretching (pyrazole ring)

~1450 C-H bending (methyl)

~1380 C-N stretching

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

Atom ¹H Chemical Shift Atom ¹³C Chemical Shift

H (aldehyde) ~9.8 C (aldehyde) ~185.0

H (pyrazole ring) ~8.0 C3 (pyrazole ring) ~140.0

H (N-CH₃) ~3.9 C4 (pyrazole ring) ~120.0

H (C-CH₃) ~2.6 C5 (pyrazole ring) ~150.0

N-CH₃ ~35.0

C-CH₃ ~12.0

Table 4: Calculated Electronic Properties
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Property Value

HOMO Energy -6.5 eV

LUMO Energy -2.0 eV

HOMO-LUMO Gap 4.5 eV

Dipole Moment ~3.5 D

Visualizations

Computational Workflow for 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde
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Caption: A flowchart illustrating the computational workflow.

Caption: Molecular structure with atom numbering.
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Caption: Frontier Molecular Orbital energy level diagram.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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